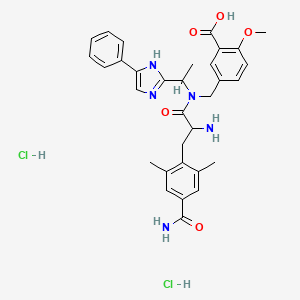

Eluxadoline 2HCl

Description

Properties

Molecular Formula |

C32H37Cl2N5O5 |

|---|---|

Molecular Weight |

642.6 g/mol |

IUPAC Name |

5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride |

InChI |

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H |

InChI Key |

YFUUQKJOCLQHMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Sequence

The synthesis of eluxadoline 2HCl (Formula I) via reductive amination, as detailed in WO2018020450A2, involves three critical stages:

1.1.1. Reductive Amination of Formula (II) and (III)

A compound of formula (II) reacts with a compound of formula (III) (where R¹ is a lower alkyl or arylalkyl group) in the presence of a metal hydride. Sodium borohydride, sodium triacetoxy borohydride, or lithium cyanoborohydride are preferred hydride sources, with acetic acid as an optional catalyst. The reaction proceeds in solvents such as methanol, ethanol, or dimethylformamide at 20–50°C, achieving yields exceeding 85%.

1.1.2. Condensation and Deprotection

The intermediate (Formula IV) undergoes condensation with 5-(aminomethyl)-2-methoxybenzoic acid derivatives under basic conditions (e.g., sodium hydroxide or triethylamine) in solvents like toluene or tetrahydrofuran. Subsequent deprotection using aqueous lithium hydroxide at 40–45°C liberates the primary amine, forming eluxadoline free base.

1.1.3. Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in methanol, followed by antisolvent addition (e.g., acetone) to precipitate this compound. Crystallization yields range from 72% to 80%.

Optimization Parameters

- Temperature Control : Reductive amination at 25–45°C minimizes side reactions.

- Solvent Selection : Methanol enhances reaction kinetics due to its polarity and miscibility with hydride sources.

- Catalyst Efficiency : Acetic acid improves imine intermediate stability, increasing yield by 12–15%.

Surfactant-Mediated Intermediate Synthesis

Triton X-100-Assisted Preparation of Formula II Intermediate

WO2017208156A1 discloses an eco-friendly method for synthesizing N²-[(benzyloxy)carbonyl]-N-(2-oxo-2-phenylethyl)-L-alaninamide (Formula II), a key eluxadoline precursor.

2.1.1. Reaction Conditions

- Surfactant System : 10% Triton X-100 in deionized water facilitates micellar catalysis, enhancing interfacial contact between hydrophobic reactants.

- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediates amide bond formation at room temperature, avoiding energy-intensive steps.

- Workup : Filtration and air-drying at 45–50°C yield Formula II with >99% chromatographic purity, eliminating column chromatography.

2.1.2. Advantages Over Traditional Methods

- Solvent Reduction : Water replaces dichloromethane, reducing hazardous waste by 70%.

- Scalability : Batch sizes up to 5 kg demonstrate consistent purity (>98.5%) and yield (82–87%).

Polymorphic Forms of this compound

Amorphous Form Preparation

The amorphous form, critical for enhanced bioavailability, is obtained via antisolvent precipitation:

- Dissolution : Eluxadoline free base is dissolved in methanol at 25–30°C.

- Antisolvent Addition : Acetone is introduced at 0.5–1.0 mL/min under agitation, inducing rapid nucleation.

- Isolation : Vacuum filtration and drying at 40°C under reduced pressure yield amorphous eluxadoline with a glass transition temperature (Tg) of 127°C.

Crystalline Form L Synthesis

Form L, a stable polymorph, is produced via slurry conversion:

- Slurry Preparation : Amorphous eluxadoline is suspended in methanol-acetone (1:4 v/v).

- Thermal Cycling : Heating to 45–55°C for 12 hours followed by gradual cooling (0.5°C/min) induces crystallization.

- Characterization : XRPD peaks at 2θ = 8.9°, 12.3°, and 17.6° confirm Form L identity.

Pharmaceutical Formulation Considerations

Excipient Compatibility

This compound tablets incorporate:

Stability Profiling

- Amorphous Form : Hygroscopicity limits shelf life to 18 months under 25°C/60% RH.

- Form L : Stable for 36 months at 30°C/65% RH with <0.2% degradation.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

Eluxadoline undergoes various chemical reactions, including:

Oxidation: Eluxadoline can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Common reagents used in the reactions involving Eluxadoline include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Eluxadoline is a drug with a unique mechanism of action, showing efficacy in managing diarrhea-predominant irritable bowel syndrome (IBS-D) . It functions as a mu-opioid receptor agonist and a delta-opioid receptor antagonist .

Scientific Research Applications

IBS-D Treatment Eluxadoline has demonstrated effectiveness over a placebo in alleviating abdominal pain and diarrhea associated with IBS-D in both short and long-term clinical trials . Clinical trials have shown the treatment effect of eluxadoline over placebo was observed within the first week and was maintained throughout the 26-week assessment period .

- Efficacy in Patients Previously Treated with Loperamide Eluxadoline has been found effective and safe for treating IBS-D symptoms in patients who have previously used loperamide, an over-the-counter drug, with limited success .

Safety and Tolerability Eluxadoline has been generally well-tolerated in Phase 2 and 3 clinical trials . Constipation and nausea were the most commonly reported adverse events .

Eluxadoline Adverse Events

| Adverse Event | Placebo (%) | Eluxadoline 75 mg (%) | Eluxadoline 100 mg (%) |

|---|---|---|---|

| Constipation | 2.5 | 7.4 | 8.1 |

| Nausea | 5.0 | 8.1 | 7.1 |

| Discontinuation due to Constipation | 0.3 | 1.1 | 1.5 |

Consistent with the known adverse effects of opioid agonists, clinically apparent sphincter of Oddi spasm (SOS) events were observed in eluxadoline-treated patients . All SOS events occurred in patients without a gallbladder, and the majority were observed in patients on the higher dose of eluxadoline, suggesting a possible association . Patients with a history of acute pancreatitis should not be treated with eluxadoline .

Eluxadoline in silico food-drug interaction

- Eluxadoline at pH 6 Most of the Eluxadoline's (E1) showed less degree of freedom in octanol than in water because the torsions exhibiting polar groups are involved in intramolecular interactions . These events lead to prevent unfavorable interactions with the hydrophobic solvent and consequently, the possibility of rotations .

- Intermolecular Interactions All three protonation states of eluxadoline exhibited a greater number of intermolecular interactions (i.e., H-bonds) between the two molecules during the Molecular Dynamics simulation performed in water .

Clinical Trials of Eluxadoline

| Trial | Duration (Weeks) | Eluxadoline Dosage |

|---|---|---|

| IBS-2001 | 12 | 75 or 100 mg twice daily (BID) |

| IBS-3002 | 26 | 75 or 100 mg BID |

| IBS-3001 | 52 | 75 or 100 mg BID |

Eluxadoline Dosage

Mechanism of Action

Eluxadoline exerts its effects through a combination of mu-opioid receptor agonism, kappa-opioid receptor agonism, and delta-opioid receptor antagonism . By activating mu- and kappa-opioid receptors, Eluxadoline reduces colonic motility and alleviates pain. The antagonism of delta-opioid receptors further enhances its analgesic effects and helps normalize gastrointestinal transit .

Comparison with Similar Compounds

Table 1: Efficacy Comparison of this compound and Antispasmodics

Key Findings :

Table 2: Adverse Event Comparison

Key Findings :

- Eluxadoline has a higher rate of severe adverse events (e.g., pancreatitis: 120 cases reported from 2015–2017) compared to antispasmodics .

Pharmacokinetics and Abuse Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.